N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]prop-2-enamide
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Description
Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It contains a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
Quinoline and its derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . For example, series of novel pyrazolo [3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for a related compound, 2-(3,4-Dihydro-2H-quinolin-1-yl)ethylamine, is 1S/C11H16N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9,12H2 .
Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .
Physical and Chemical Properties Analysis
A related compound, 2-(3,4-Dihydro-2H-quinolin-1-yl)ethylamine, has a molecular weight of 176.26 . It is a light brown solid and should be stored at 0-8°C .
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-10-14(18)16-9-5-7-11-6-3-4-8-12(11)16/h2-4,6,8H,1,5,7,9-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAHPXNEVDOURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)N1CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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